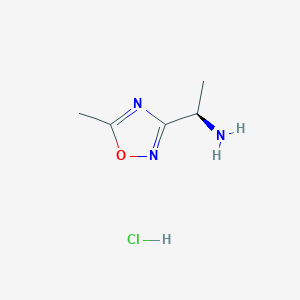![molecular formula C13H20N2 B3092199 2-Methyl-1-[(2-methylphenyl)methyl]piperazine CAS No. 1225727-99-0](/img/structure/B3092199.png)
2-Methyl-1-[(2-methylphenyl)methyl]piperazine
Overview
Description
2-Methyl-1-[(2-methylphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group. This particular compound has gained attention due to its potential biological activity and diverse applications in scientific research.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter systems .
Mode of Action
It is known that ortho-methylphenylpiperazine, a similar compound, acts as a serotonin–norepinephrine–dopamine releasing agent (sndra) .
Biochemical Pathways
Based on its structural similarity to other piperazine derivatives, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
Based on its structural similarity to ortho-methylphenylpiperazine, it may induce the release of monoamines, potentially leading to psychoactive effects .
Preparation Methods
The synthesis of 2-Methyl-1-[(2-methylphenyl)methyl]piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a psychoactive agent due to its ability to act as a serotonin–norepinephrine–dopamine releasing agent . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Comparison with Similar Compounds
2-Methyl-1-[(2-methylphenyl)methyl]piperazine can be compared with other similar compounds such as 1-(2-methylphenyl)piperazine and 1-(4-methylphenyl)piperazine. These compounds share a similar core structure but differ in the position and nature of substituents on the phenyl ring. The unique aspect of this compound is its specific substitution pattern, which influences its biological activity and chemical reactivity . Other similar compounds include 2-methyl-AP-237 and para-methyl-AP-237, which are also part of the piperazine family and have been detected in international drug markets .
Properties
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)10-15-8-7-14-9-12(15)2/h3-6,12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMOQJAVNRHYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092124.png)
![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)
![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)




![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)






